Walsuranolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

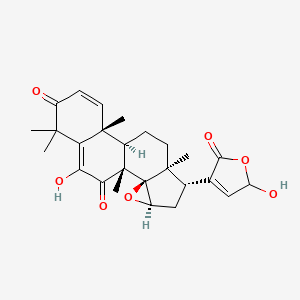

Walsuranolide is a limonoid compound isolated from the genus Walsura, which belongs to the family Meliaceae. Limonoids are a group of highly oxygenated triterpenoids known for their diverse biological activities. This compound, along with other limonoids, has been studied for its potential medicinal properties, including cytotoxic, antimicrobial, and anti-inflammatory effects .

Preparation Methods

The preparation of Walsuranolide involves the extraction and isolation from the leaves and twigs of Walsura yunnanensis. The process typically includes the following steps:

Extraction: The plant material is extracted three times with 95% ethanol.

Partitioning: The ethanol extracts are suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

Purification: The ethyl acetate-soluble fraction is purified by column chromatography to isolate this compound and other related compounds.

Chemical Reactions Analysis

Walsuranolide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 11β-hydroxy-23-O-methylthis compound.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can occur at specific positions on the this compound molecule, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are various hydroxylated and methoxylated derivatives of this compound .

Scientific Research Applications

Chemistry: Walsuranolide and its derivatives are used as starting materials for the synthesis of new bioactive compounds.

Biology: The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

Medicine: this compound has shown antimicrobial, anti-inflammatory, and antioxidant properties, which could be beneficial in treating various diseases.

Industry: The compound’s insecticidal properties make it useful in developing natural pesticides

Mechanism of Action

The mechanism of action of Walsuranolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Inhibiting cell proliferation: this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Antimicrobial activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anti-inflammatory effects: This compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

Walsuranolide is structurally similar to other limonoids, such as cedrelone and yunnanolide. it is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct biological activities. Similar compounds include:

Cedrelone: Another limonoid with cytotoxic and antimicrobial properties.

Yunnanolide: A limonoid known for its insecticidal and antimalarial activities

Properties

CAS No. |

283174-66-3 |

|---|---|

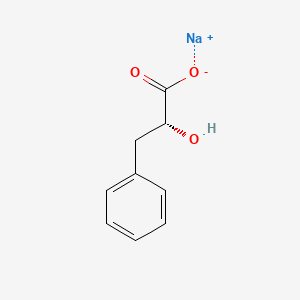

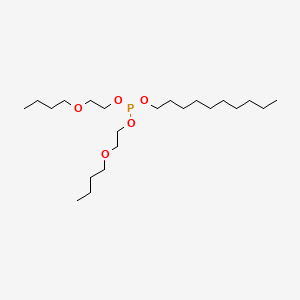

Molecular Formula |

C26H30O7 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-6-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |

InChI |

InChI=1S/C26H30O7/c1-22(2)15(27)7-8-23(3)14-6-9-24(4)13(12-10-17(28)32-21(12)31)11-16-26(24,33-16)25(14,5)20(30)18(29)19(22)23/h7-8,10,13-14,16-17,28-29H,6,9,11H2,1-5H3/t13-,14+,16+,17?,23+,24-,25-,26+/m0/s1 |

InChI Key |

UFLBAMXRHVHVFS-HAOHZRKSSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CC(OC6=O)O)C)O)(C)C)C |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CC(OC6=O)O)C)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.